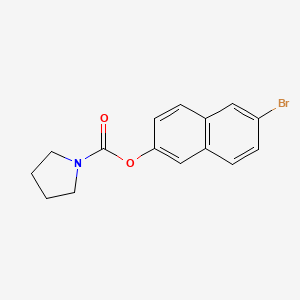
5-(2-cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is also known as COEPOD and has a molecular formula of C19H24N2O. The purpose of
Wirkmechanismus
The mechanism of action of COEPOD is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. COEPOD has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
COEPOD has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, COEPOD has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of COEPOD is its high purity and yield, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of COEPOD is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of COEPOD. One area of research is the development of COEPOD-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the exploration of COEPOD's potential use in organic electronics, such as OLEDs and OSCs. Additionally, the development of new methods for synthesizing COEPOD and its derivatives could lead to the discovery of new compounds with novel properties.
Synthesemethoden
The synthesis of COEPOD involves the reaction between 4-methylbenzohydrazide and 2-cyclohexylethyl isocyanate in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to yield COEPOD. This method has been reported in the literature and has been used to synthesize COEPOD with high purity and yield.
Wissenschaftliche Forschungsanwendungen
COEPOD has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, COEPOD has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. In material science, COEPOD has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In organic synthesis, COEPOD has been used as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
5-(2-cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-13-7-10-15(11-8-13)17-18-16(20-19-17)12-9-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLRTPSYPBOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)

![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)
![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)

![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)